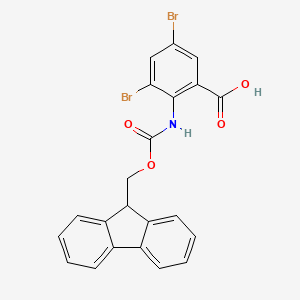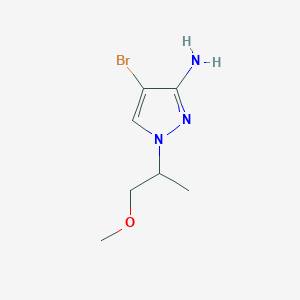![molecular formula C17H26N2O3 B13540905 tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
准备方法
The synthesis of tert-butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Spiro Linkage Formation: The spiro linkage is formed by reacting the azepane ring with a furo[2,3-c]pyridine derivative under specific conditions.
tert-Butyl Protection:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
tert-Butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furo[2,3-c]pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents for treating various diseases.
Industry: Its unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which tert-butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
相似化合物的比较
tert-Butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate can be compared with other spiro compounds, such as:
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound shares a similar spiro structure but differs in the heterocyclic components.
tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate:
The uniqueness of tert-butyl 5’,6’-dihydro-4’H-spiro[azepane-4,7’-furo[2,3-c]pyridine]-1-carboxylate lies in its specific ring system and functional groups, which confer unique reactivity and potential for diverse applications.
属性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
tert-butyl spiro[5,6-dihydro-4H-furo[2,3-c]pyridine-7,4'-azepane]-1'-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-4-7-17(8-11-19)14-13(5-9-18-17)6-12-21-14/h6,12,18H,4-5,7-11H2,1-3H3 |
InChI 键 |
VYENUAPLVLXXEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)C3=C(CCN2)C=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)




